molecular formula C13H25N B13070341 4-Cyclohexyl-2,6-dimethylpiperidine

4-Cyclohexyl-2,6-dimethylpiperidine

Cat. No.: B13070341
M. Wt: 195.34 g/mol
InChI Key: YUIJTCJCPGOFSQ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2,6-dimethylpiperidine is a bicyclic organic compound featuring a piperidine core substituted with two methyl groups at the 2- and 6-positions and a cyclohexyl group at the 4-position. This compound is notable for its steric bulk and electron-donating properties, which make it valuable in catalysis and synthetic chemistry. For instance, its dihydropyridine derivative (diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) has been utilized in photoredox/nickel dual catalysis to facilitate cross-coupling reactions, achieving high yields (87%) under mild conditions . The cyclohexyl substituent enhances solubility in non-polar solvents, while the methyl groups contribute to conformational rigidity.

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

4-cyclohexyl-2,6-dimethylpiperidine

InChI

InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3

InChI Key

YUIJTCJCPGOFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2CCCCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and applications between 4-cyclohexyl-2,6-dimethylpiperidine and analogous piperidine-based compounds:

Compound Substituents Key Features Applications
This compound 2,6-dimethyl; 4-cyclohexyl High steric bulk, moderate polarity, electron-donating Catalysis (e.g., photoredox/Ni cross-coupling)
2,2,6,6-Tetramethylpiperidin-4-yl esters 2,2,6,6-tetramethyl; variable ester groups Extreme steric hindrance, rigid backbone Stabilizers, radical scavengers, polymer additives
(2R,6R)-1-Benzyl-2,6-dimethylpiperidine 2,6-dimethyl; 1-benzyl Chiral center, aromatic benzyl group Asymmetric synthesis, ligand in metal complexes
cis-2,6-Dimethylpiperidine 2,6-dimethyl (cis configuration) Planar geometry, basicity Deprotonation agent in Grignard reactions

Physicochemical Properties

  • Steric Effects : The cyclohexyl group in this compound introduces greater steric bulk compared to benzyl or methyl substituents in related compounds. This reduces reactivity in crowded environments but enhances selectivity in catalytic processes .
  • Basicity : cis-2,6-Dimethylpiperidine has higher basicity (pKa ~11) compared to this compound (pKa ~9.5), attributed to reduced electron donation from the cyclohexyl group .

Research Findings and Limitations

  • This compound shows superior catalytic efficiency in photoredox reactions compared to non-cyclohexyl analogs, likely due to balanced steric and electronic effects .
  • Limitations : Data on its thermal stability and toxicity are sparse compared to well-studied analogs like 2,2,6,6-tetramethylpiperidine derivatives. Further studies are needed to explore its environmental impact.

Biological Activity

4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclohexyl group and two methyl groups attached to the piperidine ring, which contributes to its distinct chemical and biological characteristics.

Property Value
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
IUPAC NameThis compound
InChIInChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3
InChI KeyYUIJTCJCPGOFSQ-UHFFFAOYSA-N
Canonical SMILESCC1CC(CC(N1)C)C2CCCCC2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can undergo protonation, facilitating the cleavage of the C–N bond, which is crucial for its biological effects. Its structural configuration allows it to interact with specific receptors and enzymes, which may lead to diverse pharmacological outcomes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Potential : Its structural similarity to other pharmacologically active piperidines has led researchers to investigate its potential as an anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
  • Neuropeptide Y Receptor Antagonism : There is emerging evidence that derivatives of piperidine compounds can act as neuropeptide Y (NPY) receptor antagonists, which may have implications for obesity treatment by modulating appetite regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

  • Opioid Receptor Antagonists : Research on related piperidine compounds has revealed their potential as opioid receptor antagonists. For instance, N-substituted trans-3,4-dimethyl-piperidines have been shown to interact selectively with opioid receptors, impacting gastrointestinal motility and providing insights into pain management strategies .
  • Neuropeptide Y Y5-Receptor Antagonists : A study focusing on substituted piperidines demonstrated their ability to antagonize the Y5 receptor, which is implicated in appetite stimulation. This suggests that modifications to the piperidine structure can yield compounds with significant therapeutic potential against obesity .

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